molecular formula C12H20Cl3N3 B1402549 2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride CAS No. 1361114-61-5

2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride

Cat. No.: B1402549
CAS No.: 1361114-61-5
M. Wt: 312.7 g/mol
InChI Key: DOXODYRAAQXBFB-UHFFFAOYSA-N
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Description

2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride (CAS 1361114-61-5) is a high-purity chemical building block primarily utilized in pharmaceutical research and development . This compound, with a molecular formula of C12H20Cl3N3 and a molecular weight of 312.67, features a pyrazine core substituted with a chlorinated moiety and a 1-isopropylpiperidine group, making it a versatile scaffold for designing novel bioactive molecules . Its structural characteristics suggest potential as a key intermediate in the synthesis of triazolopyrazine compounds, which are investigated for the treatment of degenerative and inflammatory diseases, such as rheumatoid arthritis . Researchers value this compound for exploring biochemical pathways and developing new therapeutic agents, particularly in the context of inhibiting targets like matrix metalloproteinases . It is supplied with a commitment to quality and consistency for research applications. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-chloro-6-(1-propan-2-ylpiperidin-2-yl)pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3.2ClH/c1-9(2)16-6-4-3-5-11(16)10-7-14-8-12(13)15-10;;/h7-9,11H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXODYRAAQXBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCCC1C2=CN=CC(=N2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazine Core

The pyrazine ring is generally synthesized through condensation reactions involving suitable dicarbonyl compounds with hydrazines or analogous nucleophiles. For example:

Dicarbonyl compounds + hydrazine derivatives → Pyrazine derivatives

In particular, 3,6-dibromo- or 3,6-dichloropyrazine intermediates are common precursors, which are then selectively halogenated or substituted.

Halogenation and Chlorination

Chlorination at the 2-position of the pyrazine ring is achieved via electrophilic halogenation, often using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled conditions:

Reaction Step Reagents Conditions Notes
Chlorination of pyrazine SOCl₂ or POCl₃ Reflux, inert atmosphere Selectively introduces Cl at 2-position

Introduction of the Isopropylpiperidine Group

The attachment of the 1-isopropylpiperidin-2-yl moiety is typically achieved via nucleophilic substitution or coupling:

  • Nucleophilic displacement of a leaving group (e.g., halogen) on the pyrazine ring with a piperidine derivative bearing the isopropyl group.
  • Reductive amination or catalytic coupling methods can also be employed, especially when constructing the piperidine ring with the desired substitution pattern.

Salt Formation

Finally, the free base is converted into the dihydrochloride salt by treatment with hydrochloric acid in an aqueous medium, ensuring the compound's stability and solubility.

Representative Preparation Protocols

Patent-Based Method (EP2027124NWB1)

This method involves the synthesis of pyrazine derivatives via general reaction schemes :

  • Starting from 3,6-dibromo-pyrazine-2-carboxylic acid , intermediates are prepared through bromination and substitution.
  • Amine displacement reactions introduce the piperidine moiety.
  • Suzuki coupling reactions facilitate the attachment of aromatic groups.
  • Final steps include Boc protection , deprotection, and salt formation.

Chlorination of 2,6-Dichloropyrazine

According to patent CN112358404A, a method involves:

  • Starting with 3-chloro-5-methyl-4-nitroaniline , undergoing diazotization with sulfuric acid and sodium nitrite .
  • Reduction of nitro groups with hypophosphorous acid and iron powder .
  • Conversion to the target compound via one-pot reactions under mild conditions.

While this method is specific to 2-chloro-6-methylaniline , similar principles apply for the pyrazine derivative, where halogenation and substitution steps are key.

Data Tables Summarizing Preparation Conditions

Step Reagents Solvent Temperature Yield (%) Notes
Pyrazine ring synthesis Hydrazine derivatives + Dicarbonyl Ethanol / Water Reflux 70-85 Cyclization step
Halogenation SOCl₂ / POCl₃ Inert atmosphere Reflux 75-90 Selective at 2-position
Piperidine attachment Piperidine derivative DMF / DMSO Room temp to 80°C 60-80 Nucleophilic substitution
Salt formation HCl in water Room temp Quantitative 95+ Conversion to dihydrochloride

Research Findings and Optimization

Recent research emphasizes mild reaction conditions and green chemistry principles :

For example, a study demonstrated that diazotization followed by hypophosphorous acid reduction efficiently yields amino intermediates with high purity, which can then be transformed into the target compound.

Notes on Practical Considerations

  • Reaction temperature control during diazotization (0–5°C) is critical to prevent side reactions.
  • Excess reagents such as hypophosphorous acid and iron powder should be optimized to maximize yield while minimizing waste.
  • Purification via recrystallization or chromatography ensures high purity of the final dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of the compound using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxidized derivatives of the compound.

    Reduction: May yield reduced derivatives.

    Substitution: May yield various substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride is primarily studied for its potential therapeutic effects. Research indicates that compounds with similar structures can exhibit various biological activities, including:

  • Antidepressant Activity : Some studies suggest that piperidine derivatives can influence neurotransmitter systems, potentially offering antidepressant effects.
  • Antitumor Properties : Initial studies indicate that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation as an anticancer agent.

Neurological Research

The piperidine component of the compound suggests potential applications in neurological research, particularly in the development of drugs targeting disorders such as anxiety and depression. The ability to modify neurotransmitter systems through such compounds is an area of active research.

Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows it to be utilized in various synthetic pathways, particularly in the development of new pharmaceuticals.

Case Study 1: Anticancer Activity

A study explored the effects of various pyrazine derivatives on cancer cell lines. The results indicated that this compound exhibited significant inhibitory effects on cell growth in specific cancer types, warranting further investigation into its mechanism of action and potential clinical applications.

Case Study 2: Neuropharmacology

Research involving piperidine derivatives has shown promise in modulating serotonin and norepinephrine levels in the brain. This suggests that this compound could be further evaluated for its potential use in treating mood disorders.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: Interaction with specific receptors on cell surfaces.

    Enzyme inhibition: Inhibition of key enzymes involved in various biological processes.

    Signal transduction pathways: Modulation of signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

2-Chloro-6-(piperidin-1-yl)pyrazine (CAS: 343856-62-2)

  • Structural Differences : Replaces the isopropylpiperidin-2-yl group with a simpler piperidin-1-yl substituent.
  • Physicochemical Properties :
    • Molecular Weight: ~214.7 g/mol (vs. higher for the dihydrochloride form of the target compound).
    • Solubility: Likely lower in aqueous media due to the absence of a hydrochloride salt.

2-Chloro-6-(1-pyrrolidinyl)pyrazine (CAS: 1000339-30-9)

  • Structural Differences : Substitutes the six-membered piperidine ring with a five-membered pyrrolidine.
  • Impact on Activity : The smaller pyrrolidine ring may alter binding affinity due to reduced conformational flexibility and nitrogen positioning.
  • Synthetic Accessibility : Pyrrolidine derivatives are often easier to synthesize but may exhibit faster metabolic clearance .

2-Chloro-6-(piperazin-1-yl)pyrazine

  • Key Features : Contains a piperazine ring (two nitrogen atoms) instead of piperidine.
  • Pharmacological Data: Patented by Merck & Co. for anorectic effects, suggesting serotonin or dopamine receptor modulation.

2-Methoxy-6-(piperazin-1-yl)pyrazine Dihydrochloride (EN300-27702754)

  • Structural Modifications : Methoxy group replaces chlorine at position 2; piperazine is retained.
  • Electronic Effects : Methoxy’s electron-donating nature may reduce electrophilicity, altering metabolic pathways (e.g., CYP450 oxidation).
  • Salt Form : Dihydrochloride salt mirrors the target compound, suggesting comparable solubility profiles .

2-Chloro-6-(cyclohexyloxy)pyrazine (CAS: 1016681-36-9)

  • Substituent Analysis : Cyclohexyloxy group introduces steric bulk and oxygen-based polarity.
  • Pharmacokinetics : The oxygen atom may improve water solubility but reduce membrane permeability compared to the target compound’s nitrogen-rich substituent .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form
Target Compound C12H18Cl2N4 305.2 1-Isopropylpiperidin-2-yl Dihydrochloride
2-Chloro-6-(piperidin-1-yl)pyrazine C9H11ClN4 210.7 Piperidin-1-yl None
2-Chloro-6-(1-pyrrolidinyl)pyrazine C8H11ClN4 198.7 Pyrrolidin-1-yl None
2-Methoxy-6-(piperazin-1-yl)pyrazine C9H16Cl2N4O 267.2 Methoxy, Piperazin-1-yl Dihydrochloride

Research Findings and Critical Analysis

  • Receptor Specificity : The isopropylpiperidin-2-yl group in the target compound may enhance binding to G-protein-coupled receptors (GPCRs) due to its three-dimensional bulk, unlike planar substituents like cyclohexyloxy .
  • Metabolic Stability : Piperazine derivatives (e.g., 2-chloro-6-(piperazin-1-yl)pyrazine) are prone to N-oxidation, whereas the target compound’s piperidine group could offer improved metabolic resistance .
  • Solubility vs. Bioavailability : The dihydrochloride salt improves solubility but may require formulation adjustments to balance ionization and membrane permeability .

Q & A

Q. What statistical methods address variability in biological replicate assays?

  • Answer : Apply mixed-effects models to distinguish batch effects from biological variability. Use Grubbs’ test to identify outliers in dose-response curves. For IC50 calculations, fit data with a four-parameter logistic model (e.g., GraphPad Prism) and report 95% confidence intervals .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

  • Answer : Evaluate bioavailability via cassette dosing in rodents. Correlate plasma concentrations (LC-MS/MS) with target engagement (e.g., PET imaging). Use physiologically based pharmacokinetic (PBPK) modeling to scale results, adjusting for metabolic clearance differences across species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride
Reactant of Route 2
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2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride

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